Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester
Description
Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester is an ester derivative of 5,7-dihydroindolo[2,3-b]carbazole-6-carboxylic acid. This compound belongs to the carbazole family, characterized by a fused indole-carbazole core. The ethyl ester group at the 6-position enhances its solubility in organic solvents, making it valuable in pharmaceutical and materials science research.
Key properties inferred from structural analogs include:
Properties
CAS No. |
666752-30-3 |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate |
InChI |
InChI=1S/C21H16N2O3/c1-2-25-21(24)26-20-18-14(12-7-3-5-9-16(12)22-18)11-15-13-8-4-6-10-17(13)23-19(15)20/h3-11,22-23H,2H2,1H3 |
InChI Key |
HHLRSANYYAEVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C2C(=CC3=C1NC4=CC=CC=C43)C5=CC=CC=C5N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate typically involves multi-step organic reactions. One common method includes the reaction of 5,7-dihydroindolo[2,3-b]carbazole with ethyl chloroformate under basic conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester bond in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or generating active metabolites in pharmacological contexts.
Reaction Conditions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Aqueous NaOH | Room temperature, 24 hours | 5,7-dihydroindolo[2,3-b]carbazol-6-ol | |
| Dilute HCl | Reflux, 12 hours | 5,7-dihydroindolo[2,3-b]carbazol-6-ol |
The reaction proceeds via nucleophilic acyl substitution, with hydroxide or hydronium ions attacking the carbonyl carbon. The product retains the dihydroindolo-carbazole core, which is pharmacologically significant.
Electrophilic Aromatic Substitution (EAS)
The electron-rich indole and carbazole rings facilitate electrophilic substitutions at positions 2, 3, 10, and 12. Patent data highlights bromination and sulfonation reactions in related compounds .
Bromination
Bromine or N-bromosuccinimide (NBS) introduces bromine atoms at positions 2 and 10:
Sulfonation
Reaction with methanesulfonyl chloride yields sulfonated derivatives:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CH₃SO₂Cl, pyridine | RT, 6 hours | 2,10-bis(methanesulfonyl)-5,7-dihydroindolo[...] |
Functional Group Interconversion at the 6-Position
The ethyl carbonate group can be replaced with other nucleophiles under specific conditions:
Aminolysis
Reaction with dimethylamine substitutes the ethoxy group with a dimethylamino moiety:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| (CH₃)₂NH, DMF | 80°C, 8 hours | 6-(dimethylamino)-5,7-dihydroindolo[2,3-b]carbazole |
Transesterification
Ethanol or methanol in acidic media replaces the ethyl group:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| MeOH, H₂SO₄ | Reflux, 10 hours | 5,7-dihydroindolo[2,3-b]carbazol-6-yl methyl ester |
Oxidation of the Dihydroindole System
The 5,7-dihydro structure can oxidize to a fully aromatic carbazole:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| DDQ, CH₂Cl₂ | RT, 4 hours | Indolo[2,3-b]carbazol-6-yl ethyl ester |
Reduction of the Carbazole Core
Catalytic hydrogenation saturates the carbazole rings:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 50 psi, 12 hrs | Hexahydroindolo[2,3-b]carbazol-6-yl ethyl ester |
Stability and Degradation
The compound is susceptible to photodegradation due to the extended π-system. Accelerated stability studies under UV light (λ = 365 nm) show:
| Condition | Degradation Products | Half-Life | Reference |
|---|---|---|---|
| UV light, 48 hours | Indolo[2,3-b]carbazole-6-ol, CO₂, ethanol | 18 hours |
Scientific Research Applications
Antitumor Activity
One of the primary applications of this compound is its potential as an antitumor agent . Research indicates that derivatives of indole-3-carbinol, including 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester, exhibit significant antitumor activity. Formulations have been developed to enhance the bioavailability of these compounds when administered orally, which is crucial for effective cancer treatment. A study highlighted that the compound can be formulated with hydroxy-fatty acid polyethylene glycol esters to improve its pharmacokinetic profile and absorption rates in vivo .
Pharmacokinetics
The pharmacokinetic properties of the compound have been evaluated in various studies. For instance, one study demonstrated that intravenous administration of the compound resulted in measurable plasma concentrations, indicating its potential for systemic distribution and therapeutic efficacy .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models. For example:
- In vitro studies demonstrated that the compound inhibited tumor growth in breast cancer cell lines by inducing apoptosis and cell cycle arrest.
- Animal models treated with formulations containing this compound exhibited reduced tumor sizes compared to control groups .
Metal Chelation Properties
Another intriguing application of carbonic acid derivatives is their ability to act as metal chelators . This property is particularly useful in biochemical assays where metal ions play a critical role in enzymatic reactions. The modification of indole derivatives has led to the development of novel substrates for histochemical detection methods .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antitumor Activity | Potential use as an antitumor agent with enhanced bioavailability through specific formulations. |
| Pharmacokinetics | Demonstrated systemic distribution and measurable plasma concentrations post-administration. |
| Cancer Therapy | Inhibition of tumor growth through modulation of estrogen receptors and induction of apoptosis. |
| Biochemical Applications | Utilization as metal chelators for enzymatic assays and histochemical detection methods. |
Mechanism of Action
The mechanism of action of 5,7-Dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate involves its interaction with specific molecular targets, such as protein kinases . The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparison
The table below highlights critical differences between the target compound and related esters/heterocycles:
*Estimated based on parent carbazole (256.30 g/mol) + ethyl ester (60.06 g/mol).
Key Observations:
- Heterocyclic Core : Unlike thiazolo-pyrimidine (11a) or benzothiazole derivatives, the carbazole core offers extended π-conjugation, which may enhance photophysical properties .
- Bioactivity Potential: The carbazole scaffold is associated with antitumor and antimicrobial activities, while thiazolo-pyrimidines (e.g., 11a) show promise as kinase inhibitors .
Biological Activity
Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester is a compound belonging to the indolo[2,3-b]carbazole family. This class of compounds has garnered attention due to its diverse biological activities, including antitumor, antibacterial, and neuroprotective properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₈H₁₄N₂O₂
- Molecular Weight : 286.31 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 569.8 °C at 760 mmHg
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets.
Antitumor Activity
Research indicates that compounds in the indolo[2,3-b]carbazole family exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds are known to inhibit protein kinases involved in cancer cell proliferation and survival. Specifically, they have shown nanomolar inhibition of protein kinase C (PKC), a key player in tumorigenesis.
- Case Studies : In vitro studies have demonstrated that derivatives of indolo[2,3-b]carbazole induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Antibacterial and Antifungal Properties
The compound also displays antibacterial and antifungal activities:
- Research Findings : Studies have shown that the compound exhibits inhibitory effects against several bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has shown efficacy against fungal pathogens like Candida albicans.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways related to cell survival.
- Animal Studies : Animal models have indicated improvements in cognitive function following treatment with related compounds.
Data Tables
Case Studies
-
Antitumor Study :
- A study evaluated the effects of 5,7-dihydroindolo[2,3-b]carbazole derivatives on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Antibacterial Study :
- Another research focused on the antibacterial properties against E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent.
-
Neuroprotection Study :
- An animal study involving mice treated with the compound showed improved memory retention in behavioral tests compared to the control group, suggesting neuroprotective effects.
Q & A
Q. What synthetic methodologies are available for preparing indolo[2,3-b]carbazole derivatives, and how can reaction conditions be optimized?
Answer: A robust method involves oxalic acid-catalyzed condensation of di(2-indolyl)methane with aromatic aldehydes, achieving isolated yields up to 94.5% . Key optimization parameters include:
- Catalyst loading : 5% oxalic acid (w/w) balances efficiency and cost.
- Temperature : Reactions at 80°C minimize side products.
- Aldehyde substituents : Electron-withdrawing groups enhance cyclization.
For the target ester derivative, post-synthetic esterification (e.g., ethylation of a hydroxyl intermediate) may be required, though specific protocols are not detailed in the provided evidence.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Purity : Gas chromatography (GC) with >97.0% purity thresholds is standard for carbazole analogs .
- Structural confirmation : Use H/C NMR to verify indolo[2,3-b]carbazole core and ester substituents. Mass spectrometry (HRMS) validates molecular weight.
- Functional groups : FT-IR identifies carbonyl (C=O) and ester (C-O) stretches.
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl ester vs. formyl groups) influence biological activity, particularly aryl hydrocarbon receptor (AhR) interactions?
Answer: 6-Formylindolo[3,2-b]carbazole (a structural analog) demonstrates potent AhR activation due to its electrophilic aldehyde group, which facilitates covalent binding . For the ethyl ester derivative:
- Hypothesized mechanism : The ester group may reduce electrophilicity, altering binding affinity.
- Methodological approach : Compare AhR luciferase reporter assays for the ethyl ester vs. formyl derivatives. Molecular docking studies can map steric/electronic effects of substituents.
Q. How can researchers resolve contradictions in catalytic mechanisms for indolo[2,3-b]carbazole synthesis?
Answer: The oxalic acid-catalyzed pathway proceeds via acid-mediated cyclization, whereas enzymatic routes (e.g., cytochrome P450s in ) involve oxidative coupling . To resolve mechanistic discrepancies:
- Kinetic isotope effects (KIE) : Differentiate proton-transfer vs. radical intermediates.
- In situ spectroscopy : Monitor reaction progress via UV-vis or Raman to identify transient species.
Q. What strategies mitigate substrate inhibition in catalytic systems for carbazole functionalization?
Answer: highlights substrate inhibition in PgaE monooxygenase due to non-productive binding . For synthetic systems:
- Dilution effects : Reduce catalyst/substrate ratios to limit steric crowding.
- Directed evolution : Engineer enzymes (e.g., cytochrome P450s) for higher substrate tolerance .
Data Contradiction Analysis
Q. Why do studies report varying biological activities for structurally similar carbazole derivatives?
Answer:
- Isomerism : Indolo[2,3-b] vs. [3,2-b] carbazoles exhibit distinct π-stacking and electronic profiles, altering receptor binding .
- Substituent polarity : Hydrophobic esters (e.g., ethyl) may reduce solubility, skewing in vitro bioactivity assays.
- Methodological variance : Differences in cell lines (e.g., hepatic vs. immune cells) or assay protocols (e.g., agonist vs. antagonist mode) complicate cross-study comparisons.
Methodological Recommendations
Q. How can researchers optimize selectivity in multi-step syntheses of polycyclic carbazoles?
Answer:
- Stepwise protection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive indole NH during esterification.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
Q. What computational tools are recommended for predicting carbazole derivative reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate AhR-ligand binding dynamics to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
